![molecular formula C19H25NO3 B1505859 Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate CAS No. 948034-21-7](/img/structure/B1505859.png)

Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate

Descripción general

Descripción

Molecular Structure Analysis

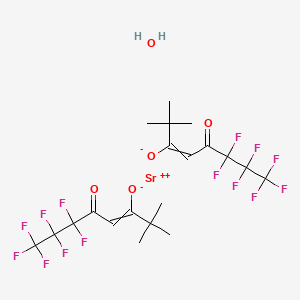

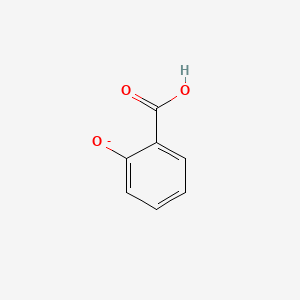

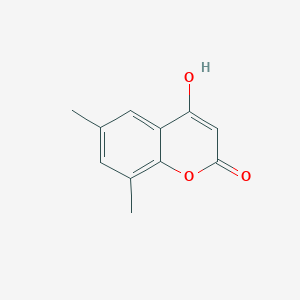

The molecular structure of “Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]-1’-carboxylate” is complex, as indicated by its name. The compound contains a spiro[naphthalene-1,4’-piperidine] core, which is a bicyclic system with a piperidine ring fused to a naphthalene ring at one carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]-1’-carboxylate” are not fully known. The compound has a molecular weight of 315.40700. It has a density of 1.158g/cm3 and a boiling point of 456.711ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structural complexity allows for the creation of compounds with potential antibacterial, antifungal, and antiviral properties. The spirocyclic framework is particularly valuable in the development of new pharmaceuticals due to its rigidity and the diversity it can impart on the pharmacophore .

Development of Therapeutic Agents

The tert-butyl ester group in this compound is a common protecting group in medicinal chemistry. It is used in the synthesis of therapeutic agents where it protects carboxylic acids during reaction sequences and is later removed to reveal the active agent. This is crucial in the development of prodrugs, where the ester group can modulate solubility and absorption characteristics .

Material Science Applications

In material science, this compound can be used to synthesize novel polymers or small molecules that can act as organic semiconductors. The naphthalene moiety is a well-known building block in organic electronics, contributing to the charge transport properties of materials .

Catalysis

The piperidine ring in the compound’s structure can be utilized in catalysis. Piperidine derivatives are known to act as catalysts or co-catalysts in various organic reactions, including asymmetric syntheses, due to their ability to donate electrons and stabilize transition states .

Chemical Biology Probes

This compound can be modified to create chemical probes for biological systems. By attaching fluorescent groups or other reporting features, researchers can track the compound’s interaction with biological targets, aiding in the understanding of disease mechanisms and the identification of new drug targets .

Environmental Chemistry

In environmental chemistry, derivatives of this compound could be explored for their ability to bind to pollutants or to act as sensors for harmful substances. The spirocyclic and naphthalene components may interact with a variety of environmental contaminants, aiding in detection and removal processes .

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl 4-oxospiro[2,3-dihydronaphthalene-1,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-18(2,3)23-17(22)20-12-10-19(11-13-20)9-8-16(21)14-6-4-5-7-15(14)19/h4-7H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNFZJGSXGFMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC(=O)C3=CC=CC=C32)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678297 | |

| Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

948034-21-7 | |

| Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1505777.png)